2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide
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Overview
Description
2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide is a chemical compound with the molecular formula C10H10ClNO3S2. This compound is part of the benzothiopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide typically involves the chlorination of 3,4-dihydro-2H-1-benzothiopyran followed by sulfonamide formation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with sulfonamide derivatives under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and diabetes.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Used as a catalyst in organic synthesis.
Trichloromethiazide: A diuretic compound with similar structural features.
Uniqueness
2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1084-66-8 |
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Molecular Formula |
C9H10ClNO4S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide |
InChI |
InChI=1S/C9H10ClNO4S2/c10-7-4-6-2-1-3-16(12,13)8(6)5-9(7)17(11,14)15/h4-5H,1-3H2,(H2,11,14,15) |
InChI Key |
GRAGXRZKBKQUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2S(=O)(=O)C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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